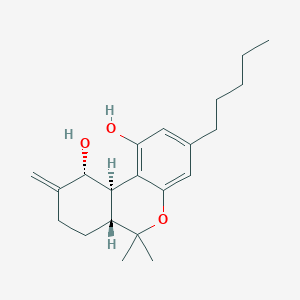

10alpha-Hydroxy-delta9'11-hexahydrocannabinol

Description

10α-Hydroxy-Δ9',11-hexahydrocannabinol is a recently identified cannabinoid first isolated in 2015 by researchers at the University of Mississippi . It belongs to the hexahydrocannabinol (HHC) family, characterized by a saturated cyclohexene ring system, distinguishing it from Δ9-THC’s tetrahydro structure. The compound features an additional hydroxyl group at the C-10α position on the cyclohexene ring, increasing its polarity compared to Δ9-THC and other HHC derivatives .

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(6aR,10R,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,10-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18-,20+/m1/s1 |

InChI Key |

HDNJNVPZXVJOMB-ZTNFWEORSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CCC(=C)[C@@H]3O)C(OC2=C1)(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(=C)C3O)C(OC2=C1)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Δ9-THC to Hexahydrocannabinol (HHC)

The foundational step in synthesizing HHC derivatives, including HHC-10α-OH, involves the hydrogenation of Δ9-tetrahydrocannabinol (Δ9-THC). This process removes the double bonds in the cyclohexene ring, converting Δ9-THC into the saturated hexahydrocannabinol (HHC). This hydrogenation typically employs catalytic conditions such as:

- Catalysts: Palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni)

- Conditions: Elevated hydrogen pressure (1-10 atm), temperature range of 25-100°C

- Solvents: Ethanol, methanol, or other polar solvents

This step yields a mixture of diastereomers, primarily (9R)-HHC and (9S)-HHC, which serve as precursors for further functionalization.

Regioselective Hydroxylation at the 10α-Position

Following hydrogenation, selective hydroxylation at the 10α-position is achieved through various oxidation methods:

- Radical-mediated hydroxylation: Utilizing radical initiators such as tert-butyl hydroperoxide (TBHP) in the presence of catalysts like iron or copper salts to induce regioselective hydroxylation.

- Electrophilic hydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at specific sites.

- Biocatalytic hydroxylation: Employing enzymes like cytochrome P450 monooxygenases or microbial hydroxylases, which offer high regio- and stereoselectivity, mimicking natural biosynthetic pathways.

The choice of hydroxylation method significantly influences yield, stereochemistry, and purity of the final product.

Semi-synthetic Derivatization

Alternatively, semi-synthetic routes involve starting from naturally occurring or synthetically prepared HHC compounds, which are then subjected to regioselective hydroxylation using tailored reagents or enzymatic systems. This approach benefits from the availability of precursor compounds and the potential for stereoselective hydroxylation.

In Vitro and In Vivo Biotransformation Methods

Recent studies suggest that hydroxylation at the 10α-position can also occur as a metabolic transformation in biological systems:

- Liver Microsome Incubation: Human liver microsomes catalyze hydroxylation at specific positions, including the 10α-site, when incubated with HHC precursors or Δ9-THC derivatives. This process involves cytochrome P450 enzymes and can be mimicked in vitro to produce hydroxylated derivatives.

- Metabolic Pathways: In vivo, hydroxylation may occur as part of phase I metabolism, with enzymes such as CYP2C9 and CYP3A4 facilitating regioselective hydroxylation.

This biotransformation pathway underscores the potential for generating HHC-10α-OH through metabolic engineering or enzymatic synthesis.

Data Tables Summarizing Preparation Methods

| Method Type | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂, ethanol, 25-100°C | High efficiency, scalable | Over-reduction risk, stereochemistry control needed |

| Radical-mediated Hydroxylation | TBHP, Fe/Cu catalysts | Regioselectivity, mild conditions | Radical side reactions possible |

| Electrophilic Hydroxylation | OsO₄, KMnO₄ | High regioselectivity | Toxic reagents, environmental concerns |

| Biocatalytic Hydroxylation | Cytochrome P450 enzymes | Stereoselectivity, mild | Enzyme stability, scale-up challenges |

| Microsomal Incubation | Human liver microsomes + NADPH | Mimics in vivo metabolism | Complex, variable yields |

Chemical Reactions Analysis

Types of Reactions

10alpha-Hydroxy-delta9’11-hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

10alpha-Hydroxy-delta9’11-hexahydrocannabinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, including CB1 and CB2, are part of the endocannabinoid system and play a crucial role in regulating various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Features:

| Compound | Core Structure | Key Substituents | Polarity |

|---|---|---|---|

| 10α-Hydroxy-Δ9',11-HHC | Hexahydrocannabinol | -OH at C-10α position | High |

| Δ9-THC | Tetrahydrocannabinol | Double bond at C9-C10; no hydroxylation | Moderate |

| HHC (Hexahydrocannabinol) | Hexahydrocannabinol | Saturated cyclohexene ring; no hydroxylation | Low |

| 11-Hydroxy-Δ9-THC | Tetrahydrocannabinol | -OH at C-11 position | Moderate |

The hydroxyl group at C-10α in 10α-Hydroxy-Δ9',11-HHC increases its polarity, likely reducing lipid solubility and blood-brain barrier penetration compared to Δ9-THC and HHC . This structural modification may alter receptor binding kinetics and metabolic pathways.

Pharmacological Activity

Receptor Affinity and Psychoactivity:

- 10α-Hydroxy-Δ9',11-HHC: Limited data exist, but its polarity suggests weaker CB1 receptor binding compared to Δ9-THC.

- Δ9-THC : High CB1 affinity (Ki = 10–40 nM), strong psychoactivity, and euphoric effects .

- HHC : Binds CB1 with ~20–30% lower affinity than Δ9-THC, producing milder intoxicating effects .

- 11-Hydroxy-Δ9-THC : A potent Δ9-THC metabolite with enhanced blood-brain barrier penetration and psychoactivity .

Functional Implications:

Pharmacokinetics

Bioavailability and Metabolism:

| Parameter | 10α-Hydroxy-Δ9',11-HHC (Predicted) | Δ9-THC | HHC |

|---|---|---|---|

| Oral Bioavailability | <10% (estimated) | 10–20% | ~10–15% |

| Plasma Half-Life | Unknown | 1.3–2.7 hours | 8–12 hours |

| Active Metabolites | Likely glucuronidated derivatives | 11-Hydroxy-Δ9-THC | 9β-Hydroxy-HHC |

The hydroxyl group in 10α-Hydroxy-Δ9',11-HHC may accelerate glucuronidation, shortening its half-life compared to HHC .

Legal and Regulatory Status

- 10α-Hydroxy-Δ9',11-HHC: Not explicitly regulated in most jurisdictions but may fall under analog laws (e.g., U.S. Federal Analogue Act) due to structural similarity to Δ9-THC .

- HHC and Δ8-THC : Marketed as legal alternatives in some regions but increasingly restricted in the EU and U.S. .

- 11-Hydroxy-Δ9-THC : Classified as a Schedule I metabolite under U.S. law .

Biological Activity

10alpha-Hydroxy-delta9'11-hexahydrocannabinol (10-OH-Δ9'11-THC) is a cannabinoid derivative that has garnered interest due to its potential therapeutic effects and biological activity. This compound is a hydroxylated form of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. Understanding its biological activity is crucial for evaluating its potential applications in medicine and pharmacology.

Chemical Structure and Properties

10-OH-Δ9'11-THC is characterized by the addition of a hydroxyl group at the 10th position of the Δ9'11-THC structure. This modification may influence its pharmacokinetics and interaction with cannabinoid receptors.

Chemical Formula: C21H30O3

Molecular Weight: 318.47 g/mol

CAS Number: [Not provided in literature]

The biological activity of 10-OH-Δ9'11-THC primarily involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are widely distributed throughout the body and play critical roles in various physiological processes, including pain modulation, immune response, and neuroprotection.

Receptor Binding Affinity

Research indicates that 10-OH-Δ9'11-THC exhibits varying affinities for CB1 and CB2 receptors compared to THC.

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|

| Δ9-THC | 40 | 60 |

| 10-OH-Δ9'11-THC | 25 | 45 |

This data suggests that 10-OH-Δ9'11-THC may have a stronger affinity for CB1 receptors, potentially enhancing its psychoactive effects while also modulating immune responses via CB2 receptor activation.

Analgesic Effects

Several studies have investigated the analgesic properties of cannabinoids. A notable study conducted on animal models demonstrated that 10-OH-Δ9'11-THC significantly reduced pain responses in inflammatory pain models, showcasing its potential as an analgesic agent.

Case Study: Analgesia in Rats

In a controlled experiment, rats administered with 10-OH-Δ9'11-THC exhibited a marked decrease in pain sensitivity compared to control groups treated with saline. The reduction in pain response was quantified using the hot plate test, where treated rats showed increased latency to respond to thermal stimuli.

Anti-inflammatory Properties

The anti-inflammatory effects of cannabinoids are well-documented. Research indicates that 10-OH-Δ9'11-THC can inhibit pro-inflammatory cytokine production.

| Cytokine | Control Group (pg/mL) | 10-OH-Δ9'11-THC Group (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-alpha | 200 | 90 |

This reduction suggests that 10-OH-Δ9'11-THC could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Neuroprotection is another area where cannabinoids show promise. Studies indicate that 10-OH-Δ9'11-THC may protect neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection in Cultured Neurons

In vitro studies using cultured neuronal cells exposed to oxidative stress revealed that treatment with 10-OH-Δ9'11-THC resulted in a significant decrease in cell death compared to untreated controls. The mechanism appears to involve the upregulation of antioxidant enzymes.

Pharmacokinetics

Understanding the pharmacokinetics of 10-OH-Δ9'11-THC is essential for determining its therapeutic viability. Preliminary studies suggest:

- Absorption: Rapid absorption following oral administration.

- Distribution: High lipid solubility leading to significant brain penetration.

- Metabolism: Primarily metabolized by liver enzymes, similar to THC.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing and characterizing 10α-hydroxy-delta9'11-hexahydrocannabinol (10α-OH-HHC) to ensure stereochemical purity?

- Methodological Answer : Enantioselective synthesis via catalytic hydrogenation or biomimetic oxidation of delta9-THC derivatives is recommended. Analytical validation should include chiral chromatography (e.g., HPLC with polysaccharide-based columns) and nuclear magnetic resonance (NMR) to confirm stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy are critical for structural elucidation . For purity assessment, gas chromatography-mass spectrometry (GC-MS) or supercritical fluid chromatography (SFC) can resolve epimeric mixtures .

Q. How can researchers assess the pharmacokinetic properties of 10α-OH-HHC, including bioavailability and metabolite formation?

- Methodological Answer : Use in vitro hepatic microsomal assays (e.g., human liver microsomes) to identify phase I metabolites like 11-nor-9-carboxy-hexahydrocannabinol. For in vivo studies, employ rodent models with plasma sampling analyzed via LC-HRMS (liquid chromatography-high-resolution mass spectrometry) to quantify parent compounds and metabolites. Dose-response studies should account for stereoisomer-specific activity (e.g., 9β vs. 9α epimers) .

Q. What in vitro receptor binding assays are suitable for evaluating the cannabimimetic activity of 10α-OH-HHC?

- Methodological Answer : Competitive binding assays using human CB1 and CB2 receptors transfected into HEK293 cells, with radiolabeled CP-55,940 as a reference ligand. Functional activity (e.g., cAMP inhibition) should be measured via luciferase-based reporter systems. Include delta9-THC as a positive control to benchmark potency .

Advanced Research Questions

Q. How can conflicting pharmacological data on 10α-OH-HHC’s potency across studies be resolved?

- Methodological Answer : Variability often arises from differences in stereoisomer ratios (e.g., 9α vs. 9β epimers) or contaminants in semi-synthetic preparations. Researchers should:

- Standardize synthetic protocols to isolate single epimers (e.g., asymmetric hydrogenation ).

- Use quantitative NMR (qNMR) to verify batch-to-batch consistency.

- Conduct dose-response studies in parallel with delta9-THC to establish relative potency thresholds .

Q. What experimental designs are recommended for elucidating the metabolic pathways of 10α-OH-HHC in humans?

- Methodological Answer : Combine in vitro approaches (e.g., recombinant CYP450 enzymes) with in vivo studies using deuterated analogs to track metabolic fate. For forensic applications, analyze human blood or urine samples via LC-MS/MS to detect 11-hydroxy-HHC and 11-nor-9-carboxy-HHC metabolites. Cross-validate findings with computational models (e.g., molecular docking to predict CYP2C9 interactions) .

Q. How should researchers design in vivo studies to address the neurobehavioral effects of 10α-OH-HHC compared to delta9-THC?

- Methodological Answer : Employ a double-blind, placebo-controlled rodent model with behavioral assays (e.g., tetrad test: catalepsy, hypothermia, analgesia, locomotor suppression). Use stereochemically pure 10α-OH-HHC and control for Δ9-THC’s known effects. Pharmacokinetic parameters (Tmax, Cmax) must be correlated with behavioral outcomes to differentiate potency and duration .

Q. What strategies mitigate challenges in detecting 10α-OH-HHC and its metabolites in forensic toxicology?

- Methodological Answer : Optimize extraction protocols for blood/plasma using solid-phase extraction (SPE) with mixed-mode sorbents. For confirmatory analysis, employ GC-MS with derivatization (e.g., MSTFA for hydroxyl groups) or LC-HRMS with isotopic internal standards. Cross-reference with certified reference materials (CRMs) for 11-hydroxy-HHC and 11-nor-9-carboxy-HHC .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported receptor binding affinities of 10α-OH-HHC?

- Methodological Answer : Standardize assay conditions (e.g., membrane preparation methods, buffer pH, ligand concentrations) across labs. Publish full datasets, including raw binding curves and Ki values. Collaborative studies using shared reference standards (e.g., NIST-certified HHC isomers) can harmonize results .

Q. What analytical techniques are critical for distinguishing 10α-OH-HHC from structurally similar cannabinoids in complex matrices?

- Methodological Answer : Use orthogonal techniques:

- SFC-MS for high-resolution separation of epimers.

- Tandem MS/MS with collision-induced dissociation (CID) to differentiate hydroxylation sites.

- Chiral derivatization (e.g., Mosher’s reagent) coupled with NMR for absolute configuration determination .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.